molecular formula C17H30FNSn B1317844 2-Fluoro-6-(tributylstannyl)pyridine CAS No. 1025744-38-0

2-Fluoro-6-(tributylstannyl)pyridine

Cat. No.: B1317844
CAS No.: 1025744-38-0
M. Wt: 386.1 g/mol
InChI Key: REDITYHAUYWHPX-UHFFFAOYSA-N
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Description

2-Fluoro-6-(tributylstannyl)pyridine: is a chemical compound with the molecular formula C17H30FNSn and a molecular weight of 386.14 g/mol . It is a fluorinated pyridine derivative, where a fluorine atom is substituted at the 2-position and a tributylstannyl group is substituted at the 6-position of the pyridine ring. This compound is primarily used in organic synthesis, particularly in the field of medicinal chemistry and material science .

Scientific Research Applications

2-Fluoro-6-(tributylstannyl)pyridine has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that this compound is used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse depending on the final compound it contributes to.

Mode of Action

It is known that the compound can participate in palladium-catalyzed reactions , which are commonly used in organic synthesis. The presence of the tributylstannyl group can facilitate the introduction of the pyridine ring into larger molecules through Stille coupling reactions.

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. One of the key enzymes involved in these reactions is palladium, which acts as a catalyst in the cross-coupling process. The interaction between this compound and palladium is crucial for the formation of new chemical bonds, enabling the synthesis of diverse organic compounds .

Cellular Effects

The effects of this compound on cellular processes are still being explored. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by altering the activity of certain enzymes involved in metabolic pathways. Additionally, this compound may impact cell function by modulating the expression of specific genes, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can bind to enzymes and proteins, influencing their activity and function. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider in experimental studies. It has been observed that this compound can degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies are needed to fully understand the temporal effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects. It is important to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing any harmful effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can impact the overall distribution of this compound and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(tributylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, more efficient mixing, and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Fluoro-6-(tributylstannyl)pyridine is unique due to the presence of both a fluorine atom and a tributylstannyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications. Compared to other stannylated pyridines, the fluorine substitution can enhance the compound’s reactivity and selectivity in certain reactions .

Properties

IUPAC Name

tributyl-(6-fluoropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDITYHAUYWHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30FNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586027
Record name 2-Fluoro-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025744-38-0
Record name 2-Fluoro-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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